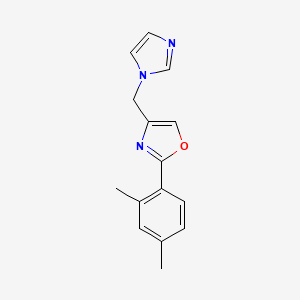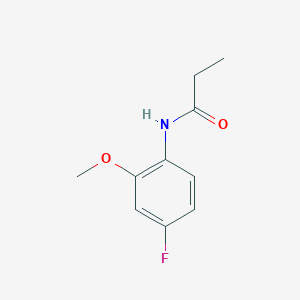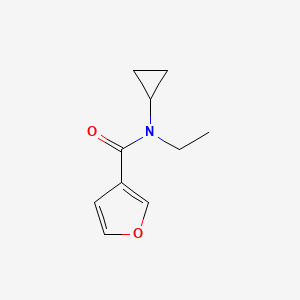![molecular formula C15H18N2O B7517214 N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7517214.png)
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of cyclopropane carboxamide derivatives that have shown potential in various biomedical applications.
Mécanisme D'action
The mechanism of action of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. It also inhibits the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. The compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. Additionally, N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide has been shown to improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is its high yield in the synthesis process, making it readily available for lab experiments. The compound has also shown promising results in various biomedical applications, making it a potential candidate for further research. However, one of the limitations of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the research of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide. One potential direction is the study of its potential as an anticancer agent. The compound has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of a new cancer treatment. Another potential direction is the study of its potential as a treatment for inflammation and neurodegenerative disorders. The compound has been shown to reduce inflammation and improve insulin sensitivity, making it a potential candidate for the treatment of these conditions. Additionally, the study of the compound's potential toxicity and side effects is necessary for its safe use in clinical trials.
Conclusion
In conclusion, N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide is a chemical compound that has shown potential in various biomedical applications. Its synthesis method has a high yield, making it readily available for lab experiments. The compound's mechanism of action involves the inhibition of specific enzymes and receptors in the body, leading to various biochemical and physiological effects. While the compound has shown promising results, further research is necessary to fully understand its potential as a treatment for various diseases.
Méthodes De Synthèse
The synthesis of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide involves the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2-cyanopropan-2-yl)aniline to form the desired product. The yield of the synthesis method is reported to be high, making it a viable approach for the production of N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide.
Applications De Recherche Scientifique
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential biomedical applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has also been studied for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-10-8-13(10)14(18)17-12-6-4-11(5-7-12)15(2,3)9-16/h4-7,10,13H,8H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUURSFEURVEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=C(C=C2)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-cyanopropan-2-yl)phenyl]-2-methylcyclopropane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxy-2-nitrophenyl)carbamoyl-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7517133.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-2-methylpropanamide](/img/structure/B7517141.png)
![N-[(5-bromo-2-fluorophenyl)methyl]propanamide](/img/structure/B7517158.png)
![N-[1-(3-bromophenyl)ethyl]propanamide](/img/structure/B7517165.png)
![N-[(5-bromo-2-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7517173.png)
![1-benzoyl-N-[[4-(cyclopropylcarbamoyl)phenyl]methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7517181.png)
![N-[1-(3-bromophenyl)ethyl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7517188.png)
![N-[1-(3-bromophenyl)ethyl]-5-chlorofuran-2-carboxamide](/img/structure/B7517193.png)

![1-[2-[2-(4-Methylphenyl)pyrrolidin-1-yl]acetyl]imidazolidin-2-one](/img/structure/B7517200.png)


![2-methyl-N-[(4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7517221.png)
![3-[(4-Fluorophenyl)sulfanylmethyl]pyridine](/img/structure/B7517224.png)